molecular formula C9H9BrO2 B1382268 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one CAS No. 1418144-62-3

1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one

Cat. No.: B1382268
CAS No.: 1418144-62-3
M. Wt: 229.07 g/mol
InChI Key: GADHCGDXVNYHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9BrO3. It is a pale orange solid with a molecular weight of 245.07 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds have been used in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The bromine atom on the benzene ring can be replaced by a nucleophile, leading to various downstream effects.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Its use in the design of haptens suggests that it may play a role in immune response modulation .

Action Environment

The action, efficacy, and stability of 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be influenced by various environmental factors. For instance, its stability in solution is noted to be low , suggesting that it may degrade or react quickly in certain environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This reaction yields the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, hydroxymethylation, and acetylation, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 1-[3-Bromo-4-(carboxymethyl)phenyl]ethan-1-one.

    Reduction: 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethanol.

    Substitution: 1-[3-(Substituted)-4-(hydroxymethyl)phenyl]ethan-1-one.

Scientific Research Applications

1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the design of haptens for the screening of highly sensitive and specific monoclonal antibodies[][3].

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and as a building block for the synthesis of advanced materials.

Comparison with Similar Compounds

1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-bromo-4-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADHCGDXVNYHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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